![molecular formula C13H13BrN2O2 B2442419 (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 214599-08-3](/img/structure/B2442419.png)

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

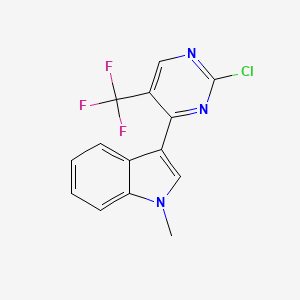

The compound “(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one” is a chemical substance with the CAS Number: 214599-08-3 . It has a molecular weight of 309.16 and its IUPAC name is (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13BrN2O2/c1-16(2)10(8-14)11-13(17)18-12(15-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/b11-10+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular formula is C13H13BrN2O2 and it has a molecular weight of 309.16 .Wissenschaftliche Forschungsanwendungen

- The compound and its derivatives have been investigated as photoinitiators for polymerization processes. Specifically, four N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) were synthesized, each with different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .

- ANN2 (with a secondary amine substituent) or ANN3 (with a tertiary amine substituent) alone can initiate free radical polymerization of acrylates under LED irradiation at 405 nm. When combined with various additives, these derivatives form efficient multi-component photoinitiating systems for free radical polymerization at different wavelengths, including visible light. Their performance even surpasses commercial photoinitiators in some cases .

- Additionally, ANN2-based photoinitiating systems have been used for interpenetrated polymer networks and adapted for 3D printing .

- The same ANN derivatives (ANN1–3) exhibit high efficiency in cationic photopolymerization of epoxides upon diverse LEDs. This property expands their utility beyond free radical polymerization .

- ANN2-based photoinitiating systems have been employed in the synthesis of IPNs. These networks consist of two or more polymer networks interpenetrated at the molecular level, resulting in enhanced mechanical properties and stability .

- The ANN2-based photoinitiating system’s compatibility with 3D printing highlights its potential in additive manufacturing and rapid prototyping .

- Researchers have comprehensively investigated the photochemical mechanisms underlying the behavior of ANN-based systems. Understanding these mechanisms is crucial for optimizing their use in various applications .

- While not directly about the compound , it’s worth noting that the photochemistry of 2-bromo-1-(2-hydroxy)phenylalkan-1-ones leads to ring-brominated phenyl ketones. This reaction involves a remote bromine shift, favoring the ortho isomer. The process originates from a hypobromite intermediate .

Photoinitiators for Polymerization

Cationic Photopolymerization of Epoxides

Synthesis of Interpenetrated Polymer Networks (IPNs)

Adaptability for 3D Printing

Photochemical Mechanisms Investigation

Remote Bromine Shift Reaction: (Related Compound):

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . For more detailed safety information, please refer to the MSDS .

Eigenschaften

IUPAC Name |

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-16(2)10(8-14)11-13(17)18-12(15-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIMCYWWUAINBZ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)

![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)

![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)